7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane
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Description
7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are widely used in the pharmaceutical industry.
Scientific Research Applications
Synthesis of Furan Derivatives
Research has shown innovative approaches to synthesize furan derivatives, which are crucial in the development of various chemicals and pharmaceuticals. For example, a study describes a facile approach to synthesizing 3-methylthio-substituted furans and related derivatives, emphasizing the versatility of furan compounds in organic synthesis (Yin et al., 2008). Another research outlines a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives, showcasing the importance of furan in synthesizing complex molecules (Haines et al., 2011).
Renewable Chemical Production
Furanic compounds, such as furfural and furfuryl alcohol, derived from biomass, represent a sustainable path toward renewable chemicals. A study demonstrated the maximization of furanic compounds formation from d-xylose, highlighting the role of furan derivatives in developing renewable platform chemicals (Gupta et al., 2020).
Chemical Structure and Properties
Investigations into the chemical structure and properties of furan derivatives provide insights into their potential applications. Research on furan and benzochalcogenodiazole-based multichromic polymers through a donor–acceptor approach revealed their lower oxidation potentials and intramolecular charge transfer properties, indicating their potential in electronic applications (İçli-Özkut et al., 2013).
Applications in Medicinal Chemistry
Furan derivatives have also found applications in medicinal chemistry, with studies exploring their potential as antiproliferative agents. One such study synthesized thiazolidinone compounds containing furan moiety, which exhibited moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
properties
IUPAC Name |
7-(furan-2-yl)-4-methylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-16(12,13)11-5-4-10(15-8-6-11)9-3-2-7-14-9/h2-3,7,10H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOHQLBOJFCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(SCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane |
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